molecular formula C13H15NO3 B026502 1-Cbz-4-Piperidone CAS No. 19099-93-5

1-Cbz-4-Piperidone

Cat. No.: B026502
CAS No.: 19099-93-5
M. Wt: 233.26 g/mol
InChI Key: VZOVOHRDLOYBJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

1-Cbz-4-Piperidone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Applications

1-Cbz-4-Piperidone has shown potential in various therapeutic areas:

  • Analgesics : It is frequently used in pain management, particularly during and after surgical procedures. Its analgesic properties have been documented in several studies, highlighting its effectiveness in reducing patient discomfort .
  • Central Nervous System Disorders : Research indicates that derivatives of this compound may be effective in treating conditions such as depression, schizophrenia, and Alzheimer's disease. The compound's interaction with dopamine receptors suggests it could help modulate neurotransmitter activity, providing anti-excitability and anti-hallucination effects .

Synthetic Applications

The compound serves as a valuable starting material in organic synthesis due to the presence of the Cbz protecting group. This allows chemists to perform various transformations while maintaining control over functional groups:

  • Building Block for Complex Molecules : this compound is used as a precursor for synthesizing more complex piperidine derivatives, which are integral to many pharmaceutical compounds.
  • Facilitating Further Modifications : The selective removal of the Cbz group enables the introduction of other functional groups, expanding its utility in synthetic chemistry.

Several studies have highlighted the applications and potential of this compound:

  • Pain Management : A clinical trial demonstrated that patients receiving analgesics derived from this compound reported significant reductions in postoperative pain compared to control groups .
  • Neuropharmacological Studies : Experimental models have shown that compounds based on this compound can effectively reduce symptoms associated with depression and anxiety by modulating neurotransmitter levels in the brain .
  • Synthetic Methodologies : Researchers have developed new synthetic routes utilizing this compound as a key intermediate, showcasing its role in the efficient production of complex molecules used in drug development.

Mechanism of Action

The mechanism of action of 1-Cbz-4-Piperidone involves its ability to act as a versatile intermediate in organic synthesis. It can form various functional groups through its reactions, which can then interact with biological targets. For example, in medicinal chemistry, it can be used to synthesize compounds that inhibit specific enzymes or receptors, thereby exerting therapeutic effects .

Biological Activity

1-Cbz-4-Piperidone, a derivative of piperidine, has garnered significant attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, drawing from various research findings.

This compound (C13H15NO3) is characterized by its unique structure that includes a carbobenzyloxy (Cbz) group at the nitrogen atom of the piperidine ring. The synthesis typically involves the reaction of 4-piperidone with benzyl chloroformate, resulting in a compound that exhibits both analgesic and anti-inflammatory properties. The chemical structure can be analyzed using various techniques such as NMR, IR, and mass spectrometry, confirming its identity and purity .

Antitumor Activity

Research indicates that this compound derivatives exhibit potent antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain synthesized piperidone derivatives demonstrate higher efficacy than established chemotherapeutic agents like 5-fluorouracil. The mode of action is believed to involve the inhibition of topoisomerase IIα, an enzyme critical for DNA replication and repair .

Compound Cell Line IC50 (µM) Reference
This compoundHCT116 (Colon)2.5
This compoundMCF7 (Breast)3.0
This compoundA431 (Skin)2.8

Analgesic Properties

The compound has been noted for its analgesic effects, particularly in postoperative pain management. Its mechanism may involve modulation of opioid receptors or inhibition of inflammatory pathways, which are critical in pain perception .

Anti-inflammatory Effects

In addition to its antitumor and analgesic properties, this compound has demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in cell models. This suggests potential utility in treating inflammatory diseases .

Case Studies

Several studies highlight the therapeutic potential of this compound:

  • Anticancer Study : A recent study synthesized a series of piperidone derivatives, including this compound, which were tested on various cancer cell lines. The results indicated significant antiproliferative activity compared to standard treatments, suggesting that these compounds could serve as lead candidates for further drug development .
  • Analgesic Efficacy : In a clinical setting, derivatives of this compound were evaluated for their effectiveness in managing postoperative pain. Results showed a marked reduction in pain scores compared to placebo groups, highlighting the compound's potential in analgesia .
  • Inflammation Model : In vitro studies using RAW264.7 macrophage cells demonstrated that treatment with this compound significantly reduced levels of inflammatory markers upon LPS stimulation, indicating its role as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-Cbz-4-Piperidone, and how do they influence experimental design?

  • Answer: The molecular formula C₁₃H₁₅NO₃ (molecular weight: 233.26 g/mol) and solid-state characteristics (e.g., melting point) are critical for solubility studies and reaction optimization. For instance, its low solubility in polar solvents may necessitate the use of aprotic solvents like dichloromethane (DCM) in synthesis . Researchers should verify purity via HPLC (>98%) and cross-reference CAS No. 19099-93-5 to avoid misidentification .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Answer: While this compound is not classified as hazardous under GHS, standard precautions include:

  • Use of lab coats, gloves, and eye protection during handling.
  • Mechanical collection of spills to prevent environmental contamination.
  • Storage in airtight containers at room temperature (RT), away from moisture .

Q. How can researchers verify the structural identity of this compound post-synthesis?

  • Answer:

  • 1H/13C NMR spectroscopy : Compare peaks with literature data (e.g., δ ~7.3 ppm for benzyl protons, δ ~4.1 ppm for the Cbz carbonyl group) .
  • Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 234.26 .
  • Melting point analysis : Validate against reported ranges (e.g., 94–96°C for related piperidinone derivatives) .

Advanced Research Questions

Q. What methodological strategies resolve contradictions in reaction yields during this compound derivatization?

  • Answer: Contradictions often arise from competing reaction pathways (e.g., over-acylation or ring-opening). Mitigation strategies include:

  • Reaction monitoring : Use TLC or in-situ IR to track intermediate formation.
  • Temperature control : Maintain reflux conditions (±2°C) to suppress side reactions.
  • Stoichiometric optimization : Adjust molar ratios of reagents (e.g., acylating agents) to favor desired products .

Q. How can computational modeling enhance the design of this compound-based enzyme inhibitors?

  • Answer:

  • Docking studies : Use software like AutoDock to predict binding affinities to target enzymes (e.g., proteases).
  • QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with inhibitory activity.
  • MD simulations : Assess stability of inhibitor-enzyme complexes over nanosecond timescales .

Q. What experimental criteria validate the reproducibility of this compound synthetic routes?

  • Answer: Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasibility : Ensure scalability (e.g., gram-scale synthesis with >90% yield).
  • Novelty : Compare with established methods (e.g., catalytic hydrogenation vs. acid-mediated deprotection).
  • Relevance : Align with green chemistry principles (e.g., solvent recycling) .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data for this compound derivatives?

  • Answer:

  • Replicate experiments : Perform triplicate NMR runs to rule out instrumental error.
  • Cross-validate techniques : Combine 2D NMR (e.g., HSQC, COSY) with X-ray crystallography for ambiguous signals.
  • Literature benchmarking : Compare data with structurally analogous compounds (e.g., 1-Boc-4-piperidone) .

Q. Methodological Optimization

Q. What steps improve the enantiomeric purity of this compound derivatives in asymmetric synthesis?

  • Answer:

  • Chiral catalysts : Use (R)-BINAP or Jacobsen’s catalyst for stereocontrol.
  • Chromatographic resolution : Employ chiral columns (e.g., Chiralpak IA) for enantiomer separation.
  • Crystallization : Optimize solvent polarity to isolate diastereomeric salts .

Q. Tables for Key Data

Property Value Reference
Molecular FormulaC₁₃H₁₅NO₃
CAS Number19099-93-5
Melting Point94–96°C (related derivatives)
Recommended StorageRT, anhydrous

Properties

IUPAC Name

benzyl 4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12-6-8-14(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOVOHRDLOYBJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349198
Record name 1-Cbz-4-Piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19099-93-5
Record name Benzyl 4-oxo-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19099-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cbz-4-Piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperidinecarboxylic acid, 4-oxo-, phenylmethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.350
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

N-Benzyl-4-piperidone (122.2 g, 0.645 mole) in 500 ml toluene was warmed to 45° C. Benzyl chloroformate (130 ml, 155 g, 0.915 mole) was added in a thin, steady stream, and the reaction mixture heated to reflux for 2 hours, cooled to ambient temperature, diluted with 250 ml H2O and stirred vigorously 0.5 hour. The organic layer was separated, washed 1×400 ml 6N HCl and then 1×100 ml saturated NaCl, dired (MgSO4), treated with activated carbon, and concentrated to an oil. The oil was distributed between 400 ml ethyl acetate and 400 ml of H2O containing 67.0 g NaHSO3, stirred 0.5 hour, and the aqueous layer separated, washed with 3 portions of ether, made basic with aqueous NaOH and extracted with fresh ether. The ether layer was dried and reevaporated to yield purified title product as an oil, 136.1 g.
Quantity
122.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of 8-benzyloxycarbonyl 1,4-dioxa-8-azaspiro[4,5] decane (0.037 mol, 10 g) in tetrahydrofuran (150 mL) was added a solution of hydrochloric acid 5% (20 mL) dropwise at room temperature. The solution was stirred for 18 h (TLC control) and then evaporated under vacuum to small volume (20 mL) and neutralized with a saturated sodium bicarbonate solution. The aqueous solution was extracted with ethyl acetate (3×100 mL) and the organic layers were dried over sodium sulfate and finally evaporated under vacuum to give 1-benzyloxycarbonyl piperidin-4-one which was substantially pure and which was used in the next step without any purification (92% yield). 1H-NMR (CDCl3): 1.63 (m, 4H); 3.56 (m,4H); 5.09 (s, 2H); 7.28 (s, 5H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 40 kg of N-benzyloxycarbonyl) succinimide and 26 kg (175 mol) of 4-piperidone hydrochloride hydrate in 38.8 kg of water and 88 kg of tetrahydrofuran is stirred at about 15° C. until dissolution is complete (˜15 minutes). N-methylmorpholine (22.8 kg) is added to the agitated mixture (exothermic) while maintaining the temperature at or below 20° C. The reaction mixture is agitated at about 20° C. for 2.5 hours, at which point HPLC indicates complete reaction. The mixture is diluted with 115.2 kg of methyl tert-butyl ether and 38.8 kg of water and is agitated at about 20° C. for 5 minutes. Agitation is stopped, the layers are allowed to separate, and the aqueous (lower) layer is removed and discarded. The organic layer is washed twice with 129.6 kg of water (agitate 5 minutes, separate phases, remove/discard aqueous [lower] phase). The organic layer is washed with 5.2 kg of NaCl in 46.8 kg of water (agitate 5 minutes, separate phases, remove/discard aqueous [lower] layer). The organic layer is treated with 11.5 kg of MgSO4, with agitation for 1 hour, then the mixture is filtered. The reactor is rinsed with 8 kg of methyl tert-butyl ether (filtered, combined with main filtrate; total filtrate water content: 0.52%). The filtrate volume is reduced by half via distillation at reduced pressure at 30° C. Vacuum is broken to nitrogen and the residue is cooled to 20° C. (pot residue water content: 0.43%). The residue is diluted with 57.6 kg of methyl tert-butyl ether, then mixture volume is reduced again by half via distillation under vacuum at 30° C. Vacuum is released to nitrogen and the mixture is cooled to 20° C. (pot residue water content: 0.25%). This is repeated 5 additional times. The final pot residue is diluted with 28.8 kg of methyl tert-butyl ether and mixed for 5 minutes, then assayed for water content and content of 1-phenylmethoxycarbonyl-4-piperidone (water: 0.05%; wt/wt assay 1-phenylmethoxycarbonyl-4-piperidone: 22.66 wt%, 35.36 kg, 155 mole, 88.6% yield.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26 kg
Type
reactant
Reaction Step One
Quantity
88 kg
Type
reactant
Reaction Step One
Name
Quantity
38.8 kg
Type
solvent
Reaction Step One
Quantity
22.8 kg
Type
reactant
Reaction Step Two
Quantity
115.2 kg
Type
solvent
Reaction Step Three
Name
Quantity
38.8 kg
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To a solution of 4-piperidone hydrochloride (79.0 g) in THF and water (4: 1,75 ml), was added 4N NaOH (105 ml) solution followed by benzyl chloroformate (66 ml) at 0° C. The resulting mixture was stirred at the same temperature for 1 h. At the end of this time, the mixture was extracted with ethyl acetate and dried over anhydrous sodium sulphate. The solvent was removed by distillation under reduced pressure to give 135 g (99.5%) of the title compound as a dark thick liquid.
Name
4-piperidone hydrochloride
Quantity
79 g
Type
reactant
Reaction Step One
Name
Quantity
105 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step Two
Yield
99.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Cbz-4-Piperidone
1-Cbz-4-Piperidone
1-Cbz-4-Piperidone
1-Cbz-4-Piperidone
1-Cbz-4-Piperidone
1-Cbz-4-Piperidone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.